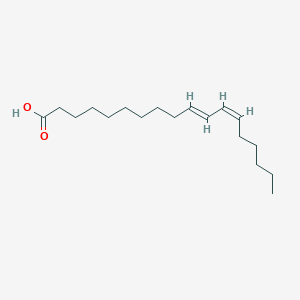

(10E,12Z)-Octadeca-10,12-diensäure

Übersicht

Beschreibung

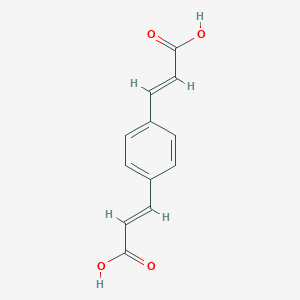

(10E,12Z)-Octadecadiensäure, auch bekannt als trans-10,cis-12 konjugierte Linolsäure, ist eine mehrfach ungesättigte Omega-6-Fettsäure. Sie zeichnet sich durch das Vorhandensein von zwei Doppelbindungen an den 10. und 12. Kohlenstoffatomen in trans- bzw. cis-Konfiguration aus. Diese Verbindung kommt natürlicherweise in Fleisch und Milchprodukten von Wiederkäuern vor und wurde auf ihre potenziellen gesundheitlichen Vorteile und industriellen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

(10E,12Z)-Octadecadiensäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

(10E,12Z)-Octadecadiensäure entfaltet ihre Wirkung hauptsächlich durch die Aktivierung von Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs), insbesondere PPAR alpha. Diese Aktivierung führt zur Regulation von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einer erhöhten Fettsäureoxidation und einer verringerten Triglyceridspeicherung führt . Die Verbindung hemmt auch die Adipozytendifferenzierung, was zu ihren potenziellen Anti-Adipositas-Effekten beiträgt .

Wirkmechanismus

Target of Action

The primary target of (10E,12Z)-octadeca-10,12-dienoic acid, also known as 10-TRANS-12-CIS-OCTADECADIENOIC ACID, is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids.

Mode of Action

It is known that this compound can interact with its target enzyme, potentially influencing its activity .

Biochemical Pathways

The compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid, with two CC double bonds at the 9- and 12-positions . It is part of the class of organic compounds known as lineolic acids and derivatives

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may be absorbed and distributed throughout the body.

Result of Action

The compound has been found to have anti-inflammatory activities. For instance, a derivative of this compound, 10-oxo-cis-12-cis-15-octadecadienoic acid (αKetoA), has been found to exert potent anti-inflammatory activities on macrophages and suppress the pathogenesis of contact hypersensitivity and diabetes .

Action Environment

The action of (10E,12Z)-octadeca-10,12-dienoic acid can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the production of certain metabolites of this compound . Additionally, dietary intake of lipids rich in omega-3 α-linolenic acid can elevate levels of this compound in the serum and feces of mice .

Biochemische Analyse

Biochemical Properties

(10E,12Z)-Octadeca-10,12-dienoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to originate mainly from bacterial isomerisation and biohydrogenation of polyunsaturated fatty acids (PUFA) in the rumen and from the desaturation of vaccenic acid . The compound has been attributed to various antioxidant and antitumor activities .

Cellular Effects

(10E,12Z)-Octadeca-10,12-dienoic acid has significant effects on various types of cells and cellular processes. For instance, it has been found to mitigate skin inflammation in mice that became hypersensitive after exposure to 2,4-dinitrofluorobenzene, an experimental model for allergic contact dermatitis . It also suppresses the proliferation of CD4+ T cells and LPS-induced activation of bone marrow-derived dendritic cells .

Molecular Mechanism

At the molecular level, (10E,12Z)-Octadeca-10,12-dienoic acid exerts its effects through various mechanisms. It has been found to downregulate the expression of vascular endothelial growth factor A, which plays a crucial role in angiogenesis . It also inhibits the antigen-induced immunoactivation and LPS-induced production of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (10E,12Z)-Octadeca-10,12-dienoic acid can change over time. For example, dietary intake of lipids rich in omega-3 α-linolenic acid elevated levels of this compound in the serum and feces of mice, an effect dependent on the presence of intestinal bacteria .

Dosage Effects in Animal Models

The effects of (10E,12Z)-Octadeca-10,12-dienoic acid can vary with different dosages in animal models. For instance, it has been found that chronic exposure to this compound is dose-dependent in lean female mammals .

Metabolic Pathways

(10E,12Z)-Octadeca-10,12-dienoic acid is involved in various metabolic pathways. It is a product of the metabolism of α-linolenic acid by intestinal bacteria . It also interacts with various enzymes and cofactors involved in these metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

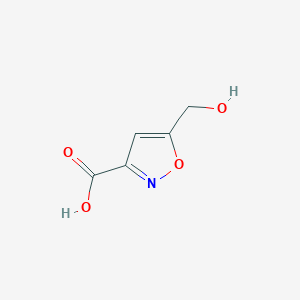

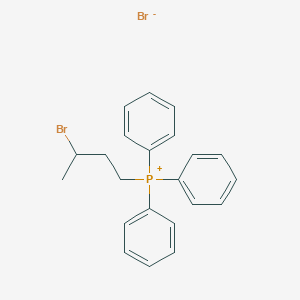

(10E,12Z)-Octadecadiensäure kann durch Isomerisierung von Linolsäure synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung eines Polyen-Fettsäure-Isomerase-Enzyms aus Propionibacterium acnes, das die Isomerisierung von Linolsäure zu (10E,12Z)-Octadecadiensäure katalysiert . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei das Enzym als Biokatalysator wirkt.

Industrielle Produktionsverfahren

Die industrielle Produktion von (10E,12Z)-Octadecadiensäure beinhaltet häufig mikrobielle Fermentationsprozesse. So können beispielsweise gentechnisch veränderte Stämme von Escherichia coli oder Hefe verwendet werden, um das Polyen-Fettsäure-Isomerase-Enzym zu exprimieren, wodurch die großtechnische Produktion der Verbindung ermöglicht wird . Dem Fermentationsprozess folgen Extraktions- und Reinigungsschritte, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(10E,12Z)-Octadecadiensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führen.

Reduktion: Die Doppelbindungen können reduziert werden, um gesättigte Fettsäuren zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es wird häufig die katalytische Hydrierung mit Palladium- oder Nickelkatalysatoren eingesetzt.

Substitution: Halogenierungsreaktionen können mit Halogenen wie Chlor oder Brom durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Hydroperoxide und Aldehyde.

Reduktion: Stearinsäure (eine gesättigte Fettsäure).

Substitution: Halogenierte Derivate von (10E,12Z)-Octadecadiensäure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(9Z,11E)-Octadecadiensäure: Ein weiteres Isomer der konjugierten Linolsäure mit Doppelbindungen an den 9. und 11. Positionen.

Linolsäure: Eine mehrfach ungesättigte Omega-6-Fettsäure mit zwei cis-Doppelbindungen an den 9. und 12. Positionen.

Alpha-Linolensäure: Eine Omega-3-Fettsäure mit drei cis-Doppelbindungen an den 9., 12. und 15. Positionen.

Einzigartigkeit

(10E,12Z)-Octadecadiensäure ist aufgrund ihrer spezifischen trans- und cis-Doppelbindungskonfiguration einzigartig, die im Vergleich zu anderen Isomeren und Fettsäuren unterschiedliche biologische Aktivitäten vermittelt. Ihre Fähigkeit, PPAR alpha zu aktivieren und die Adipozytendifferenzierung zu hemmen, unterscheidet sie von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(10E,12Z)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-NMMTYZSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040628 | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2420-56-6 | |

| Record name | trans-10-cis-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-octadecadienoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

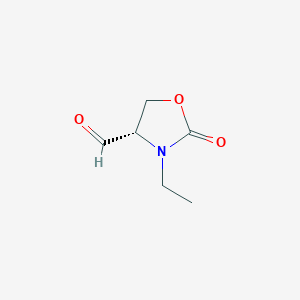

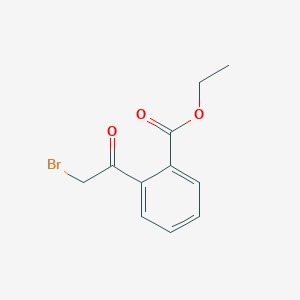

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)